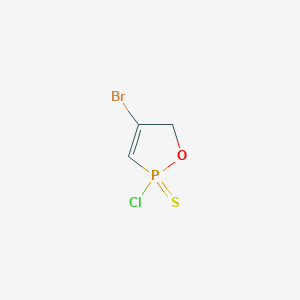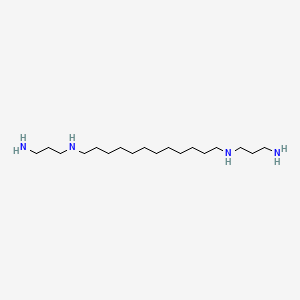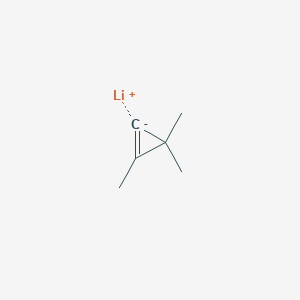![molecular formula C15H16Cl2N2O B14499344 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline CAS No. 63843-24-3](/img/structure/B14499344.png)
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, a methoxy group at position 2, and an aniline moiety with a propyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridine, which is then reacted with methanol in the presence of a base to form 3,6-dichloropyridin-2-yl methanol. This intermediate is then subjected to a nucleophilic substitution reaction with N-propylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .
Wissenschaftliche Forschungsanwendungen
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: Similar in structure but with a single chlorine substitution and a hydroxyl group instead of a methoxy group.
4,6-Dichloro-2-pyridinamine: Contains similar chlorine substitutions but with an amino group instead of a methoxy and aniline moiety.
Uniqueness
The presence of both chlorine and methoxy groups on the pyridine ring, along with the N-propylaniline moiety, makes it a versatile compound for various chemical transformations and research applications .
Eigenschaften
CAS-Nummer |
63843-24-3 |
|---|---|
Molekularformel |
C15H16Cl2N2O |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
4-[(3,6-dichloropyridin-2-yl)methoxy]-N-propylaniline |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-9-18-11-3-5-12(6-4-11)20-10-14-13(16)7-8-15(17)19-14/h3-8,18H,2,9-10H2,1H3 |
InChI-Schlüssel |
NKELBESWASYVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)





